6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine is a complex organic compound that features a unique structure combining several heterocyclic rings. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired regioselectivity and stereoselectivity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the sulfonyl group makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the 9-position, using reagents like alkyl halides or sulfonates.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Scientific Research Applications
6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, given its unique structure.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases where purine analogs are effective.
Mechanism of Action
The mechanism of action of 6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved often include signal transduction cascades or metabolic processes that are crucial for cellular function .
Comparison with Similar Compounds
Compared to other similar compounds, 6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and overall structure.
Purine analogs: Compounds like 6-mercaptopurine or azathioprine, which are used in chemotherapy, have structural similarities but lack the azepane-1-sulfonyl group.
Azepane derivatives: These compounds contain the azepane ring but differ in their additional functional groups and overall molecular architecture.
Properties
Molecular Formula |
C19H29N7O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
6-[5-(azepan-1-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethylpurine |
InChI |
InChI=1S/C19H29N7O2S/c1-2-23-14-22-17-18(23)20-13-21-19(17)24-9-15-11-26(12-16(15)10-24)29(27,28)25-7-5-3-4-6-8-25/h13-16H,2-12H2,1H3 |
InChI Key |
JOEWNMNLMDODGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.